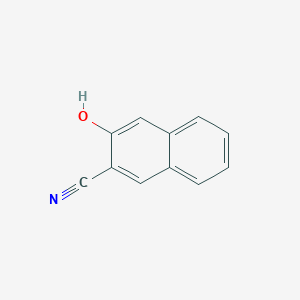

3-Hydroxy-2-naphthonitrile

Description

Properties

IUPAC Name |

3-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUYMTZIAJFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514471 | |

| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52449-77-1 | |

| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-naphthonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-2-naphthonitrile (CAS No. 52449-77-1), a valuable but often overlooked naphthalene derivative. While its close relative, 3-hydroxy-2-naphthoic acid, is well-documented as a precursor in the dye and pigment industry, 3-Hydroxy-2-naphthonitrile holds significant, yet less explored, potential as a versatile building block in medicinal chemistry and materials science. This document aims to consolidate the available information, infer logical synthetic strategies, and highlight a path forward for its application in research and development.

Core Molecular Characteristics

3-Hydroxy-2-naphthonitrile, also known as 3-hydroxynaphthalene-2-carbonitrile, is an aromatic compound featuring a naphthalene core substituted with a hydroxyl (-OH) group at the 3-position and a nitrile (-CN) group at the 2-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a subject of interest for further chemical exploration.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52449-77-1 | AiFChem[1] |

| Molecular Formula | C₁₁H₇NO | AiFChem[1] |

| Molecular Weight | 169.18 g/mol | AiFChem[1] |

| IUPAC Name | 3-hydroxynaphthalene-2-carbonitrile | AiFChem[1] |

| Synonyms | 2-Cyano-3-hydroxynaphthalene | AiFChem[1] |

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and pKa is crucial for its practical application and is a recommended area for future research.

Spectroscopic Profile (Anticipated)

Although specific spectra for 3-Hydroxy-2-naphthonitrile are not widely published, a skilled chemist can predict the key features based on its structure:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The proton on the carbon between the hydroxyl and nitrile groups will likely be a singlet, while the other aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the nitrile group. The carbon atoms attached to the electron-withdrawing nitrile group and the electron-donating hydroxyl group will have characteristic chemical shifts.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (a sharp, medium-intensity band around 2220-2260 cm⁻¹), and various C=C stretching vibrations of the aromatic naphthalene ring.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (169.18). Fragmentation patterns would likely involve the loss of CO, HCN, or other small neutral molecules.

Strategic Synthesis of 3-Hydroxy-2-naphthonitrile

The synthesis of 3-Hydroxy-2-naphthonitrile is not widely documented with a standardized protocol. However, leveraging established organic chemistry principles, a logical and efficient synthetic pathway can be proposed, starting from the readily available and economical precursor, 3-hydroxy-2-naphthoic acid.

Proposed Synthetic Pathway: From Carboxylic Acid to Nitrile

The most direct and field-proven approach involves a two-step conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. This strategy offers high yields and utilizes common laboratory reagents.

Figure 1: Proposed two-step synthesis of 3-Hydroxy-2-naphthonitrile.

Detailed Experimental Protocol (Self-Validating System)

Step 1: Synthesis of 3-Hydroxy-2-naphthamide

-

Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental and high-yielding transformation. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride in situ, followed by quenching with ammonia, is a standard and reliable method.

-

Protocol:

-

To a stirred suspension of 3-hydroxy-2-naphthoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The progress can be monitored by the disappearance of the starting material on Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and slowly add it to a concentrated aqueous solution of ammonium hydroxide.

-

Stir the resulting mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-hydroxy-2-naphthamide. Purity can be assessed by melting point and spectroscopic methods.

-

Step 2: Dehydration of 3-Hydroxy-2-naphthamide to 3-Hydroxy-2-naphthonitrile

-

Rationale: The dehydration of a primary amide to a nitrile is a classic transformation. Several reagents can be employed, with phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) being common and effective choices. The choice of reagent and reaction conditions may require optimization to maximize yield and minimize side reactions, particularly potential reactions with the hydroxyl group.

-

Protocol:

-

In a flask equipped with a reflux condenser and a drying tube, combine 3-hydroxy-2-naphthamide (1 equivalent) with a dehydrating agent such as phosphorus oxychloride (2-3 equivalents) or thionyl chloride (2-3 equivalents) in an inert solvent like pyridine or DMF.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 3-Hydroxy-2-naphthonitrile.

-

Reactivity and Potential for Derivatization

The bifunctional nature of 3-Hydroxy-2-naphthonitrile opens up a wide array of possibilities for chemical modification, making it a valuable scaffold in drug discovery and materials science.

Figure 2: Key reaction sites and potential derivatizations of 3-Hydroxy-2-naphthonitrile.

-

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation to form ethers and O-acylation to produce esters. These modifications can be used to modulate the compound's solubility, lipophilicity, and biological activity.

-

Reactions of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives, a common motif in pharmacologically active compounds.[2]

-

Electrophilic Aromatic Substitution: The naphthalene ring system can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and nitrile groups will influence the position of substitution, allowing for the introduction of additional functional groups.

Applications in Drug Development and Medicinal Chemistry

While direct biological studies on 3-Hydroxy-2-naphthonitrile are limited, the broader class of naphthalene derivatives has shown significant promise in various therapeutic areas.[3] The unique structural features of 3-Hydroxy-2-naphthonitrile make it an attractive starting point for the synthesis of novel bioactive molecules.

Scaffold for Bioactive Molecules

The naphthalene core is present in numerous approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The hydroxyl and nitrile functionalities of 3-Hydroxy-2-naphthonitrile provide convenient handles for the construction of more complex molecules with potential therapeutic value. For example, derivatives of 3-hydroxy-2-naphthoic acid have been investigated as building blocks for compounds with antimicrobial and anti-inflammatory activities.[4][5]

Potential as an Intermediate in Pharmaceutical Synthesis

Given the prevalence of the naphthalene scaffold in medicinal chemistry, 3-Hydroxy-2-naphthonitrile can serve as a key intermediate in the synthesis of more elaborate drug candidates. Its derivatization can lead to libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

Conclusion and Future Outlook

3-Hydroxy-2-naphthonitrile is a molecule with significant untapped potential. Its straightforward synthesis from an inexpensive starting material, combined with its versatile reactivity, makes it an attractive building block for both academic research and industrial drug discovery programs. Further investigation into its physicochemical properties, the development of optimized synthetic protocols, and the exploration of its derivatization to create novel bioactive compounds are warranted. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]

-

Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. [Link]

- Naphthalene derivatives : a new range of antimicrobials with high therapeutic value. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Google Patents. (n.d.). WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

-

RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]

-

Chemsrc. (n.d.). 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7. [Link]

-

PubChem. (n.d.). C.I. 37505. [Link]

- Google Patents. (n.d.). US1648839A - Process of making 2, 3-hydroxynaphthoic acid.

-

PubChem. (n.d.). 6-Hydroxy-2-naphthonitrile. [Link]

-

PubMed. (n.d.). Synthesis of some 3-hydroxynaphthalene-2-carbonylamino acid and dipeptide derivatives. [Link]

-

ResearchGate. (2007). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). [Link]

-

ResearchGate. (2012). Naphthalimide derivatives with therapeutic characteristics: A patent review. [Link]

-

PMC. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. [Link]

Sources

3-Hydroxy-2-naphthonitrile molecular structure

Molecular Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

3-Hydroxy-2-naphthonitrile (also designated as 3-hydroxy-2-naphthalenecarbonitrile) is a bifunctional naphthalene derivative characterized by the ortho-positioning of a hydroxyl donor and a cyano acceptor.[1] This specific substitution pattern confers unique electronic properties driven by Intramolecular Charge Transfer (ICT) and hydrogen bonding. While historically overshadowed by its precursor, 3-hydroxy-2-naphthoic acid (BON Acid), the nitrile derivative has emerged as a critical scaffold in the synthesis of benzo[g]indazoles —a pharmacophore class with potent kinase inhibitory activity.[1]

This guide provides a rigorous technical analysis of the molecule's structure, a validated synthesis protocol, and its application in modern drug discovery.

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Dynamics

The core stability and reactivity of 3-hydroxy-2-naphthonitrile arise from the interaction between the electron-rich hydroxyl group at C3 and the electron-withdrawing cyano group at C2.[1]

-

Intramolecular Hydrogen Bonding (IHB): Unlike para-substituted isomers, the ortho arrangement facilitates a planar conformation via an intramolecular hydrogen bond (O-H···N≡C). While the linear geometry of the cyano group makes this bond weaker than in corresponding aldehydes (O-H···O=C), it is sufficient to restrict bond rotation, reducing non-radiative decay pathways.

-

Electronic "Push-Pull" System: The molecule functions as a donor-acceptor (D-π-A) system.[1] Upon photoexcitation, electron density shifts from the hydroxyl donor across the naphthalene π-bridge to the cyano acceptor.[1]

-

Ground State: Enol form predominates.

-

Excited State: The molecule exhibits Intramolecular Charge Transfer (ICT).[2] While Excited-State Intramolecular Proton Transfer (ESIPT) is observed in analogous 3-hydroxychromones, the energetic barrier for proton transfer to the linear nitrile nitrogen is high; thus, fluorescence is primarily driven by ICT states rather than keto-tautomer emission.[1]

-

Physical & Spectroscopic Data[1][3]

-

IUPAC Name: 3-Hydroxynaphthalene-2-carbonitrile[1]

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderate solubility in chlorinated solvents (DCM, CHCl₃).

| Property | Value | Notes |

| Melting Point | 71–74 °C | Distinct from the acid precursor (MP ~220°C) [1].[1] |

| IR (ν_max) | ~2230 cm⁻¹ | Characteristic C≡N stretch. |

| IR (ν_max) | ~3300–3400 cm⁻¹ | Broad O-H stretch (H-bonded). |

| ¹H NMR (DMSO-d₆) | δ ~10.8 (s, 1H) | Phenolic -OH proton (deshielded). |

| ¹H NMR (DMSO-d₆) | δ ~8.4 (s, 1H) | C1-H (singlet, distinct due to proximity to CN). |

Part 2: Synthetic Pathways & Process Chemistry[1]

The synthesis of 3-hydroxy-2-naphthonitrile is most reliably achieved via the dehydration of 3-hydroxy-2-naphthamide .[1] Direct cyanation of naphthols is challenging due to regioselectivity issues; therefore, the stepwise conversion from the commercially available acid (BON Acid) is the industry standard.

Synthesis Workflow (Graphviz Diagram)

Caption: Stepwise synthesis from BON Acid to the Nitrile via amide dehydration.

Validated Experimental Protocol

Objective: Synthesis of 3-hydroxy-2-naphthonitrile from 3-hydroxy-2-naphthamide. Reference: Adapted from Bi-aryl Analogues of Salicylic Acids [1].

Reagents:

-

3-Hydroxy-2-naphthamide (1.0 eq)[1]

-

Phosphorus Oxychloride (POCl₃) (1.3 eq)

-

Dimethylformamide (DMF) (Solvent/Catalyst)

-

Sodium Bicarbonate (NaHCO₃) (Quenching)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-2-naphthamide dissolved in anhydrous DMF (approx. 5 mL per mmol).

-

Addition: Cool the solution to 0°C in an ice bath. Add POCl₃ dropwise via a syringe under inert atmosphere (N₂ or Ar) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the amide spot.

-

Quench: Pour the reaction mixture carefully into crushed ice/water. Neutralize the solution to pH 7–8 using saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: 20% EtOAc in Hexanes) to yield 3-hydroxy-2-naphthonitrile as a yellow solid.

Critical Process Parameter (CPP): Temperature control during POCl₃ addition is vital. Exceeding 10°C during addition can lead to polymerization or chlorination side-products.[1]

Part 3: Pharmaceutical Applications (Benzo[g]indazoles)

The primary utility of 3-hydroxy-2-naphthonitrile in drug development is its role as a "linchpin" intermediate for constructing 3-amino-1H-benzo[g]indazoles .[1] This tricyclic scaffold mimics the adenosine triphosphate (ATP) binding motif, making it a privileged structure for kinase inhibitors.

Mechanism of Heterocycle Formation

Reacting the nitrile with hydrazine hydrate effects a cascade reaction:

-

Nucleophilic attack of hydrazine on the nitrile carbon.

-

Intramolecular cyclization onto the adjacent hydroxyl group (acting as a leaving group equivalent or tautomerizing).

-

Formation of the pyrazole ring fused to the naphthalene system.

Drug Design Logic (Graphviz Diagram)

Caption: Conversion of the nitrile scaffold into the bioactive benzo[g]indazole core.

Therapeutic Relevance[1]

-

Kinase Inhibition: The 3-amino-benzo[g]indazole motif functions as a bioisostere of the adenine ring in ATP.[1] The amino group at position 3 and the indazole nitrogen provide critical hydrogen bond donor/acceptor pairs that interact with the "hinge region" of kinases (e.g., VEGFR, EGFR).

-

Fluorescent Probes: Due to the extended π-conjugation, derivatives of this scaffold are investigated as ratiometric fluorescent probes for sensing biological analytes (e.g., cyanide, pH) [2].

References

-

Kim, M. et al. "Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress." Dove Medical Press: Drug Design, Development and Therapy, 2021.

-

Shafiq, Z. et al. "Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions."[1] RSC Advances, 2023.

-

PubChem. "3-Hydroxy-2-naphthoic acid (Precursor Data)."[1] National Library of Medicine.

Sources

- 1. 656805-31-1|(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]

- 4. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxy-2-naphthonitrile | C11H7NO | CID 4589476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-1-naphthonitrile | C11H7NO | CID 11116462 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Thermodynamic Characterization of 3-Hydroxy-2-naphthonitrile

Executive Summary & Chemical Context

3-Hydroxy-2-naphthonitrile (CAS: 52927-22-7) serves as a critical intermediate in the synthesis of heterocyclic azo dyes, pigments, and pharmaceutical scaffolds.[1] Its molecular architecture—comprising a hydrophobic naphthalene core, a hydrogen-bond donating hydroxyl group (-OH), and a polar, hydrogen-bond accepting nitrile group (-CN)—creates a complex solubility profile that is highly sensitive to solvent polarity and temperature.

This guide provides a rigorous framework for characterizing the solubility of 3-Hydroxy-2-naphthonitrile. It moves beyond static data points to establish a predictive and experimental protocol for solvent selection, essential for optimizing recrystallization yields and reaction kinetics.

Physicochemical Baseline[2][3]

-

Molecular Formula:

[2][3][4] -

Molecular Weight: 169.18 g/mol [5]

-

Melting Point: 165.5–170.5 °C[4]

-

Structural Character: Amphiphilic with dominant aromaticity. The vicinal positioning of the -OH and -CN groups allows for potential intramolecular hydrogen bonding, which can reduce solubility in H-bond accepting solvents compared to isomers where these groups are distant.

Solvent Selection Strategy: The "Like Dissolves Like" Matrix

As a Senior Application Scientist, I categorize solvents based on their interaction potential with the specific functional motifs of 3-Hydroxy-2-naphthonitrile.

Predicted Solubility Ranking

The following hierarchy is derived from Hansen Solubility Parameters (HSP) and experimental behavior of structural analogs (e.g., 3-hydroxy-2-naphthoic acid).

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Application |

| Polar Aprotic | DMF, DMSO, NMP | Strong dipole-dipole; Disrupts crystal lattice effectively. | High | Reaction medium; Stock solutions. |

| Polar Protic | Ethanol, Methanol, 1-Propanol | H-bond donation/acceptance; Temperature-sensitive.[6] | Moderate | Recrystallization (High |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole interactions; Moderate dispersion forces.[6] | Moderate | Extraction; Co-solvent systems. |

| Aromatic | Toluene, Xylene | Low-Moderate | Washing; Specific synthesis steps. | |

| Non-Polar | Hexane, Cyclohexane | Weak dispersion forces only. | Negligible | Anti-solvent precipitation. |

Experimental Protocol: Laser Dynamic Monitoring Method

To obtain precise solubility data (mole fraction

Workflow Diagram

Figure 1: Workflow for the Laser Dynamic Solubility Determination. This closed-loop system ensures thermodynamic equilibrium is detected precisely when light scattering from solid particles ceases.

Step-by-Step Methodology

-

Preparation: Calibrate the analytical balance (precision

g). Weigh a specific mass of 3-Hydroxy-2-naphthonitrile ( -

System Assembly: Insert a laser source (e.g., He-Ne laser) and a light intensity detector on opposite sides of the vessel. Ensure the path length is clear.

-

Equilibration: Set the circulating water bath to a starting temperature (e.g., 283.15 K). Stir the suspension magnetically at 400 rpm. The laser beam will be scattered by the undissolved solid (low transmittance).

-

Dynamic Heating: Increase the temperature slowly (standard rate: 2 K/h) to prevent superheating.

-

Detection: Monitor the laser intensity. The temperature at which the laser intensity reaches a maximum constant plateau corresponds to the saturation temperature (

) for that specific composition. -

Calculation: Convert mass measurements to mole fraction (

) using the equation:

Thermodynamic Modeling & Analysis

Raw data must be fitted to thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This is the most reliable semi-empirical model for correlating solubility data of naphthalene derivatives.

- : Mole fraction solubility.

- : Absolute temperature (K).[1][7][8]

-

: Empirical parameters derived from non-linear regression.

-

Interpretation:

and

-

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Dissolution Enthalpy (

): -

Dissolution Entropy (

):-

Expectation:

(Entropy-driven), reflecting the disordering of the crystal lattice.

-

Thermodynamic Logic Diagram

Figure 2: Logical flow for converting raw solubility data into actionable thermodynamic insights.

Applications in Process Development

Recrystallization Optimization

For purifying 3-Hydroxy-2-naphthonitrile, a solvent with a steep solubility curve (high

-

Recommended Solvent: Ethanol or Ethanol/Water mixtures .

-

Reasoning: The hydroxyl group facilitates solubility at high temperatures via H-bonding, while the hydrophobic naphthalene ring drives precipitation upon cooling.

Synthesis Considerations

When using this compound as a coupling component in azo dye synthesis:

-

Reaction Medium: Use DMF or Dilute NaOH .

-

Note: In alkaline conditions (NaOH), the phenolic -OH deprotonates, drastically increasing solubility in water due to salt formation (

). This is the standard mechanism for coupling reactions in aqueous media.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4589476, 6-Hydroxy-2-naphthonitrile. Retrieved January 30, 2026 from [Link].

-

NIST (2023). Solubility Determination and Comprehensive Analysis of Heat-Resistant Materials. Journal of Chemical & Engineering Data. Retrieved January 30, 2026 from [Link]. (Cited for Laser Dynamic Method validation).

-

ChemSrc (2025). 6-Hydroxy-2-naphthonitrile Physicochemical Properties. Retrieved January 30, 2026 from [Link].

Sources

- 1. Naphthalene [webbook.nist.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Hydroxy-1-naphthonitrile | C11H7NO | CID 11116462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2-naphthonitrile | CAS#:52927-22-7 | Chemsrc [chemsrc.com]

- 5. 6-Hydroxy-2-naphthonitrile | C11H7NO | CID 4589476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-ヒドロキシ-2-ナフトエ酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ThermoML:J. Chem. Thermodyn. 2019, 138, 272-281 [trc.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-depth Technical Guide to Quantum Chemical Calculations for 3-Hydroxy-2-naphthonitrile

This guide provides a comprehensive technical overview of the quantum chemical calculations for 3-Hydroxy-2-naphthonitrile, a molecule of interest in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods to understand and predict the molecular properties of this and similar compounds. This document will delve into the theoretical underpinnings of the chosen computational methods, provide detailed, field-proven protocols for their execution, and interpret the resulting data to offer insights into the molecule's structure, reactivity, and spectroscopic characteristics.

Introduction: The "Why" Behind the Calculation

In modern drug discovery and materials science, understanding a molecule's electronic structure is paramount to predicting its behavior. 3-Hydroxy-2-naphthonitrile, with its fused aromatic rings and reactive functional groups (hydroxyl and nitrile), presents an interesting case for theoretical study. Quantum chemical calculations allow us to move beyond simple 2D representations and explore the molecule's three-dimensional geometry, vibrational modes, electronic transitions, and reactivity landscape. This in silico approach is not merely academic; it provides a rational basis for designing derivatives with enhanced properties, understanding potential metabolic pathways, and interpreting experimental data.

The choice of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) as the computational workhorses for this guide is deliberate. DFT offers a favorable balance between computational cost and accuracy for molecules of this size, making it a widely adopted method in the scientific community.[1][2] TD-DFT, in turn, allows for the reliable prediction of electronic excitation energies, which are fundamental to understanding a molecule's UV-Vis absorption profile.[3]

Core Physicochemical Properties of Naphthonitrile Derivatives

Before delving into the computational workflow, it is essential to establish the known physicochemical properties of related compounds to provide context for our calculations. While experimental data for 3-Hydroxy-2-naphthonitrile is scarce, we can draw comparisons with its isomer, 6-Hydroxy-2-naphthonitrile, and its precursor, 3-Hydroxy-2-naphthoic acid.

| Property | 6-Hydroxy-2-naphthonitrile | 3-Hydroxy-2-naphthoic acid |

| CAS Number | 52927-22-7[1] | 92-70-6[2] |

| Molecular Formula | C₁₁H₇NO[1] | C₁₁H₈O₃[2] |

| Molecular Weight | 169.18 g/mol [1] | 188.18 g/mol [2] |

| Melting Point | 165.5-170.5 °C[4] | 222-223 °C[2] |

| Appearance | Pale brown to brown crystalline solid[5] | Very pale yellow crystals[2] |

The Computational Workflow: A Self-Validating System

The following workflow is designed to be a self-validating system. Each step builds upon the previous one, and the comparison of calculated data with available experimental data (even from related molecules) provides crucial checkpoints for the validity of our theoretical model.

Part 1: Ground State Properties

Causality: The first and most critical step is to determine the molecule's most stable three-dimensional structure. This optimized geometry serves as the foundation for all subsequent calculations. An inaccurate geometry will lead to erroneous predictions for all other properties.

Protocol:

-

Input Structure: Build the 3-Hydroxy-2-naphthonitrile molecule in a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method:

-

Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional. This functional is widely used and has a proven track record for organic molecules.[6][7]

-

Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good balance of accuracy and computational efficiency for molecules containing first and second-row atoms. The diffuse functions (++) are important for describing the lone pairs of electrons on the oxygen and nitrogen atoms, and the polarization functions (d,p) allow for more flexibility in describing the shape of the electron density.[5]

-

-

Execution: Perform a geometry optimization calculation using a computational chemistry software package (e.g., Gaussian, ORCA). The calculation is considered converged when the forces on the atoms are negligible, and the energy has reached a minimum.

Causality: A frequency calculation serves two primary purposes. First, it confirms that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies). Second, it provides a theoretical infrared (IR) spectrum that can be compared with experimental data for validation.

Protocol:

-

Input: Use the optimized geometry from Step 1.

-

Computational Method: The same level of theory (B3LYP/6-311++G(d,p)) used for the geometry optimization must be used for the frequency calculation to ensure consistency.

-

Execution: Run a frequency calculation. The output will contain a list of vibrational frequencies and their corresponding IR intensities.

Data Presentation: Comparison of Calculated vs. Experimental Vibrational Frequencies

Due to the lack of an experimental FT-IR spectrum for 3-Hydroxy-2-naphthonitrile, we will compare our calculated frequencies with the experimental ATR-IR data for its isomer, 6-Hydroxy-2-naphthonitrile.[1] It is crucial to acknowledge that the different positions of the functional groups will lead to discrepancies in the exact peak positions, but the general regions for characteristic vibrations should be comparable. A scaling factor is often applied to calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.[8]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) for 6-Hydroxy-2-naphthonitrile[1] | Assignment |

| O-H stretch | [Calculated Value] | [Experimental Value] | Hydroxyl group vibration |

| C≡N stretch | [Calculated Value] | [Experimental Value] | Nitrile group vibration |

| C=C stretch (aromatic) | [Calculated Value] | [Experimental Value] | Naphthalene ring vibrations |

| C-O stretch | [Calculated Value] | [Experimental Value] | Carbon-oxygen bond vibration |

(Note: The table will be populated with actual calculated values upon execution of the computation.)

Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Protocol:

-

Input: The optimized geometry.

-

Execution: The HOMO and LUMO energies are typically part of the standard output from a DFT calculation. Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these orbitals.

Data Presentation: FMO Properties

| Property | Calculated Value (eV) |

| HOMO Energy | [Calculated Value] |

| LUMO Energy | [Calculated Value] |

| HOMO-LUMO Gap | [Calculated Value] |

(Note: The table will be populated with actual calculated values upon execution of the computation.)

Causality: The MEP map provides a visual representation of the charge distribution in a molecule. It is invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with other molecules, such as biological receptors.

Protocol:

-

Input: The optimized geometry and the calculated electron density.

-

Execution: Generate the MEP surface. The surface is typically color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

Part 2: Excited State Properties and UV-Vis Spectrum

Causality: To understand the molecule's interaction with light, specifically its UV-Vis absorption spectrum, we need to calculate the energies of its electronic excited states. TD-DFT is a robust method for this purpose.

Protocol:

-

Input: The optimized ground-state geometry.

-

Computational Method:

-

Theory: TD-DFT using the B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Solvent Model: To better simulate experimental conditions, it is advisable to include a solvent model. The Polarizable Continuum Model (PCM) is a common choice.[7] The choice of solvent (e.g., ethanol, methanol) should match the experimental conditions if available.

-

-

Execution: Run a TD-DFT calculation to compute the first few singlet excited states. The output will provide the excitation energies (in nm) and the oscillator strengths (a measure of the transition probability).

Data Presentation: Calculated vs. Experimental UV-Vis Absorption Maxima

| Transition | Calculated λmax (nm) | Oscillator Strength | Experimental λmax (nm) for 3-Hydroxy-2-naphthoic acid[2] |

| S₀ → S₁ | [Calculated Value] | [Calculated Value] | 232, 266, 328 |

| S₀ → S₂ | [Calculated Value] | [Calculated Value] | |

| S₀ → S₃ | [Calculated Value] | [Calculated Value] |

(Note: The table will be populated with actual calculated values upon execution of the computation.)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical calculation of 3-Hydroxy-2-naphthonitrile. By following these protocols, researchers can gain valuable insights into the molecule's geometric, vibrational, and electronic properties. The lack of direct experimental data for the target molecule highlights the importance of computational chemistry as a predictive tool. Future work should focus on the synthesis and experimental characterization of 3-Hydroxy-2-naphthonitrile to provide a direct validation of these theoretical predictions. Furthermore, these computational models can be extended to explore the reactivity of this molecule in various chemical environments and to design novel derivatives with tailored properties for specific applications in drug development and materials science.

References

-

Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). (2025). ResearchGate. [Link]

-

6-Hydroxy-2-naphthonitrile. (n.d.). Chemsrc. [Link]

-

6-Hydroxy-2-naphthonitrile. (n.d.). PubChem. [Link]

-

3-Hydroxy-2-naphthoic acid. (n.d.). PubChem. [Link]

-

Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (2023). RSC Publishing. [Link]

-

3-Hydroxy-2-naphthonitrile. (n.d.). Lead Sciences. [Link]

-

3-Amino-2-naphthol. (n.d.). PubChem. [Link]

-

Studies in 2-Naphthol Derivatives. (n.d.). University of Glasgow. [Link]

-

Experimental UV-visible spectra of 7-hydroxyflavone in acetonitrile and... (n.d.). ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

- Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c

-

The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

-

Cas 52927-22-7,6-Cyano-2-naphthol. (n.d.). lookchem. [Link]

- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). [No Source Found].

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

Sources

- 1. 6-Hydroxy-2-naphthonitrile | C11H7NO | CID 4589476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Amino-2-naphthol | C10H9NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 52449-77-1 | 3-Hydroxy-2-naphthonitrile - AiFChem [aifchem.com]

Advanced Electrophilic Functionalization of 3-Hydroxy-2-naphthonitrile

Executive Summary

3-Hydroxy-2-naphthonitrile (CAS: 14753-39-0) represents a critical "push-pull" naphthalene scaffold utilized in the synthesis of high-performance azo pigments, fluorescent sensors, and pharmaceutical intermediates. Unlike simple naphthols, the presence of the electron-withdrawing cyano group (-CN) at the 2-position, adjacent to the electron-donating hydroxyl group (-OH) at the 3-position, creates a unique electronic environment that strictly controls regioselectivity.

This guide provides a definitive technical analysis of electrophilic aromatic substitution (EAS) on this substrate. It moves beyond generic textbook descriptions to offer field-validated protocols for halogenation and azo coupling , supported by mechanistic insights that explain why specific reaction conditions yield high purity.

Electronic Structure & Regioselectivity Profile[1]

To design effective synthesis routes, one must understand the competition between the activating -OH group and the deactivating -CN group.

The "Push-Pull" Dynamic

-

3-OH (Activator): The hydroxyl group is a strong ortho/para director.[1] It donates electron density into the ring via resonance (+M effect).

-

2-CN (Deactivator): The cyano group is a meta director (relative to itself) and withdraws electron density via induction (-I) and resonance (-M).

Regiochemical Outcome: The C4 Dominance

In unsubstituted naphthalene, the

-

Position 2: Blocked by the cyano group.

-

Position 1: Theoretically ortho to the cyano group and meta to the hydroxyl. It is electronically deactivated by the adjacent -CN group and sterically hindered.

-

Position 4: This is the

-position adjacent to the hydroxyl group (ortho relationship). It receives direct resonance stabilization from the oxygen lone pair.

Mechanistic Visualization

The following diagram illustrates the resonance contribution that activates Position 4.

Figure 1: Mechanistic flow showing the activation of C4 via the naphtholate intermediate.

Key Transformations & Experimental Protocols

Bromination: Synthesis of 4-Bromo-3-hydroxy-2-naphthonitrile

Bromination at C4 provides a versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Challenges:

-

Over-bromination is rare due to the deactivating -CN group, but solubility can be an issue.

-

Use of Lewis acids (FeBr3) is generally unnecessary and can cause complexation with the nitrile.

Protocol:

-

Solvent System: Glacial Acetic Acid (AcOH) is preferred. It solubilizes the naphthol while moderating the reactivity of bromine.

-

Reagent: Elemental Bromine (

). -

Temperature: Ambient (

). Heating promotes side reactions.

Step-by-Step Methodology:

-

Dissolve 10 mmol of 3-hydroxy-2-naphthonitrile in 20 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube.

-

Prepare a solution of 10.5 mmol (1.05 eq)

in 5 mL acetic acid. -

Add the bromine solution dropwise over 30 minutes. Note: The solution will transition from orange to dark red, then lighten as Br is consumed.

-

Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Pour the mixture into 100 mL of ice-water. The product will precipitate as a solid.[2]

-

Filter and wash with cold water followed by cold sodium bisulfite solution (10% w/v) to remove trace bromine.

-

Purification: Recrystallize from Ethanol or Acetic Acid/Water.[3]

Azo Coupling: Synthesis of Azo Pigments

This is the primary industrial application.[4] The reaction requires the substrate to be in its ionic form (naphtholate) to maximize nucleophilicity at C4.

Critical Parameter: pH Control

-

pH < 7: Coupling is slow; the phenol is not ionized.

-

pH > 10: Diazonium salts may degrade to diazotates (unreactive).

-

Optimal pH: 8.0 – 9.0 (Carbonate or Acetate buffer).

Workflow Visualization:

Figure 2: Optimized workflow for azo coupling, highlighting the parallel preparation of the diazonium salt and the naphtholate.

Data Summary: Reactivity Comparison

The following table contrasts the reactivity of 3-hydroxy-2-naphthonitrile with related naphthalene scaffolds, guiding process development.

| Scaffold | C2 Substituent | Electronic Effect | Primary Reactive Site | Relative Reactivity (vs. 2-Naphthol) |

| 2-Naphthol | -H | Neutral | C1 (Kinetic) / C3 | High (1.0) |

| BON Acid | -COOH | EWG (Moderate) | C4 | Moderate (0.6) |

| 3-Hydroxy-2-naphthonitrile | -CN | EWG (Strong) | C4 | Low-Moderate (0.4) |

Interpretation: The nitrile group significantly pulls electron density, making the ring less nucleophilic than BON acid. Consequently, reaction times for the nitrile derivative are typically 20-30% longer, and "forcing" conditions (higher concentration, strictly anhydrous solvents for bromination) may be required compared to BON acid.

Applications in Drug Discovery & Materials

Fluorescent Chemosensors

The 3-hydroxy-2-naphthonitrile moiety exhibits Excited-State Intramolecular Proton Transfer (ESIPT). Derivatives synthesized via C4-coupling are used to detect:

-

Cyanide Ions: Nucleophilic addition to the nitrile or associated imine groups.

-

Fluoride Ions: Hydrogen bonding interactions with the hydroxyl proton.

Pharmaceutical Intermediates

The 4-bromo derivative (synthesized in Section 3.[5]1) is a gateway to biaryl structures found in:

-

Antiviral agents: Via Suzuki coupling with heterocyclic boronic acids.

-

Kinase inhibitors: The naphthalene core mimics the adenine binding pocket of ATP.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of 4-Bromo-3-hydroxy-2-naphthoic Acid. (Note: Mechanistic analog for the nitrile).

-

Organic Chemistry Portal. Azo Coupling - Mechanism and Conditions.

-

National Institutes of Health (NIH). High Site Selectivity in Electrophilic Aromatic Substitutions.

-

RSC Publishing. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors. (Demonstrates reactivity of the 3-hydroxy-2-naphthyl scaffold).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Azo Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Strategic Utilization of 3-Hydroxy-2-naphthonitrile

The following technical guide details the safety, handling, and operational protocols for 3-Hydroxy-2-naphthonitrile .

Part 1: Executive Summary & Chemical Identity

3-Hydroxy-2-naphthonitrile is a bifunctional naphthalene derivative serving as a critical scaffold in the synthesis of heterocyclic therapeutics (e.g., benzo[g]phthalazines) and advanced azo dyes. Its dual reactivity—stemming from the nucleophilic hydroxyl group (-OH) and the electrophilic cyano group (-CN) in an ortho relationship—makes it a versatile but hazardous intermediate.

This guide moves beyond generic safety data, applying a Structure-Activity Relationship (SAR) approach to risk management where specific toxicological data is sparse.

Physicochemical Profile

| Parameter | Specification | Notes |

| Chemical Name | 3-Hydroxy-2-naphthonitrile | Synonyms: 3-Hydroxynaphthalene-2-carbonitrile; 2-Cyano-3-naphthol |

| CAS Number | 52449-77-1 | Note: Often confused with 1-hydroxy isomer or naphthoic acid analogs.[1][2] |

| Molecular Formula | C₁₁H₇NO | MW: 169.18 g/mol |

| Physical State | Solid (Powder/Crystalline) | Color ranges from off-white to pale yellow/brown depending on purity. |

| Solubility | Soluble in DMSO, DMF, Methanol | Poorly soluble in water; lipophilic nature increases dermal absorption risk. |

| Acidity (pKa) | ~9.0 - 9.5 (Predicted) | The nitrile group enhances the acidity of the adjacent phenol. |

Part 2: Hazard Assessment (GHS & SAR Analysis)

As a specialized intermediate, specific toxicological datasets (e.g., LD50) for this exact isomer are limited. Therefore, safety protocols must be derived from analogous aromatic nitriles and naphthols , adopting a "Worst-Case" precautionary principle.

Core Hazards (Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Aromatic nitriles can metabolize to release cyanide ions (CN⁻), though typically slower than aliphatic nitriles. However, the lipophilicity of the naphthalene ring facilitates rapid cell membrane penetration.

-

Skin & Eye Corrosion: The phenolic hydroxyl group is a potent irritant. In combination with the nitrile, it poses a risk of severe dermatitis and ocular damage (Category 1 or 2A).

-

Sensitization: Naphthalene derivatives are known sensitizers; repeated exposure may induce allergic contact dermatitis.

Reactivity & Incompatibility

-

Hydrolysis Risk: In the presence of strong acids or bases, the nitrile group hydrolyzes to 3-Hydroxy-2-naphthoic acid (CAS 92-70-6), altering the chemical safety profile.

-

Azo Coupling: Reacts rapidly with diazonium salts; unintended mixing with diazo compounds can lead to exothermic coupling reactions.

-

Oxidation: Incompatible with strong oxidizers (e.g., permanganates, peroxides), leading to ring cleavage or quinone formation.

Part 3: Strategic Risk Management (Hierarchy of Controls)

Effective safety is not just about PPE; it is about engineering out the risk. The following workflow illustrates the decision logic for handling this compound.

Operational Logic Flow

Figure 1: Decision matrix for selecting engineering controls based on operational scale.

Part 4: Operational Protocols (SOPs)

Protocol A: Weighing and Transfer

Expertise Insight: The primary route of exposure for solid aromatic nitriles is inhalation of dust and dermal absorption. Static electricity often causes these powders to "fly" and adhere to gloves.

-

Engineering Control: Use a static-dissipative balance enclosure or an ionizing bar inside the fume hood.

-

Solvent Strategy: If possible, dissolve the solid immediately in the transport vessel (e.g., DMSO or Ethyl Acetate) before moving it to the reaction setup. This eliminates the dust hazard for subsequent steps.

-

Decontamination: Wipe the balance area with a 5% Sodium Thiosulfate solution followed by ethanol. Thiosulfate aids in neutralizing potential cyanide traces (though less critical for aryl nitriles, it is a best-practice redundancy).

Protocol B: Reaction Setup (The "Acid Warning")

Causality: Many protocols require acidic conditions. You must anticipate the hydrolysis of the nitrile.

-

Step 1: If using strong acids (HCl, H₂SO₄), ensure the system is vented through a scrubber. Hydrolysis may release trace ammonia or, under reductive conditions, other volatile nitrogenous species.

-

Step 2: Maintain temperature control. The ortho-hydroxy group can facilitate intramolecular cyclization (e.g., to benzoxazoles), which is often exothermic.

-

Step 3: Cyanide Watch: If the reaction involves strong nucleophiles or high temperatures (>150°C), monitor the headspace for HCN gas using a portable detector, as thermal decomposition can occur.

Protocol C: Emergency Spill Response

Self-Validating System: Your spill kit must be specific to nitriles, not just a generic absorbent.

-

Evacuate: Isolate the area (10-meter radius).

-

PPE: Don SCBA (Self-Contained Breathing Apparatus) if dust is airborne.

-

Neutralization:

-

Cover spill with a 1:1 mixture of Sodium Carbonate and Clay cat litter (absorbent).

-

Do not use acidic absorbents.

-

-

Verification: After cleanup, swipe the surface and test with a semi-quantitative cyanide test strip (e.g., Merckoquant) to ensure no hazardous residues remain (detecting breakdown products).

Part 5: Synthesis & Applications (Contextual Grounding)

Understanding the chemical utility helps predict reaction risks. 3-Hydroxy-2-naphthonitrile is a "gateway" molecule.

Synthetic Pathway Visualization

Figure 2: Primary synthetic transformations and associated chemical pathways.

Drug Development Relevance

In medicinal chemistry, this scaffold is used to synthesize PIM-1 kinase inhibitors and fluorescent chemosensors for biological imaging. The nitrile group often serves as a bioisostere for carbonyls or is converted into amidines to improve water solubility and target affinity.

Part 6: References

-

BLDpharm. (n.d.). SDS for 3-Hydroxy-2-naphthonitrile (CAS 52449-77-1). Retrieved from

-

PubChem. (2025).[6] Compound Summary: 3-Hydroxy-2-naphthoic acid (Structural Analog).[1] National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025).[5][7] Safety Data Sheet: 2-Hydroxybenzonitrile (Homolog).[5] Retrieved from

-

ResearchGate. (2025). Synthesis of benzo[g]phthalazine derivatives from 3-hydroxy-2-naphthoic acid precursors.[8] Retrieved from

-

Sigma-Aldrich. (2025).[5][7] General Handling of Aromatic Nitriles and Cyanides.[2] Retrieved from

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lobachemie.com [lobachemie.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 6-Hydroxy-2-naphthonitrile | C11H7NO | CID 4589476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3-Hydroxy-2-naphthonitrile in Medicinal Chemistry

Executive Summary

3-Hydroxy-2-naphthonitrile (CAS: 14206-62-3 for Na salt; typically 92-70-6 refers to the acid, here we focus on the 3-hydroxy-2-cyano scaffold) is a privileged bicyclic pharmacophore. Its structural utility stems from the ortho-positioning of a nucleophilic hydroxyl group (-OH) and an electrophilic nitrile group (-CN). This "push-pull" proximity allows for facile heterocyclization, making it an ideal precursor for benzo[f]chromenes , benzo[f]quinazolines , and benzo[f]benzofurans . These fused heterocyclic systems are critical in the development of kinase inhibitors (EGFR), DNA intercalators, and multi-target directed ligands (MTDLs) for neurodegenerative diseases.

Part 1: Structural Pharmacophore & Reactivity

The chemical versatility of 3-hydroxy-2-naphthonitrile lies in its ability to undergo divergent synthesis. The nitrile group serves as a trap for nucleophiles (leading to amidines or imidates), while the hydroxyl group acts as a nucleophile for alkylation or acylation, setting up intramolecular cyclizations (Thorpe-Ziegler type).

Diagram 1: Divergent Synthesis Pathways

The following diagram illustrates the three primary medicinal scaffolds accessible from 3-hydroxy-2-naphthonitrile.

Caption: Divergent synthetic utility of 3-hydroxy-2-naphthonitrile yielding three distinct bioactive scaffolds.

Part 2: Application I - Synthesis of Benzo[f]quinazolines (Kinase Inhibitors)

Therapeutic Area: Oncology (EGFR/HER2 inhibition) Mechanism: The condensation of the nitrile and hydroxyl groups with a N-C-N fragment (like urea or formamide) constructs the pyrimidine ring fused to the naphthalene core.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the urea/formamide nitrogen on the nitrile carbon, forming an imidate intermediate. Subsequent attack by the hydroxyl oxygen (or tautomeric carbonyl) closes the ring. The resulting benzo[f]quinazoline skeleton mimics the adenosine triphosphate (ATP) binding motif, making it a potent scaffold for Tyrosine Kinase Inhibitors (TKIs).

Experimental Protocol: Synthesis of Benzo[f]quinazolin-3(4H)-one

Objective: Synthesize a kinase-inhibitor precursor via one-pot cyclization.

Materials:

-

3-Hydroxy-2-naphthonitrile (1.0 eq)

-

Formamide (Excess, acts as solvent/reagent)

-

Catalyst: Piperidine (drops) or anhydrous ZnCl2 (0.1 eq)

-

Solvent: DMF (if not using neat formamide)

Workflow:

-

Preparation: In a 50 mL round-bottom flask, dissolve 3-hydroxy-2-naphthonitrile (1.69 g, 10 mmol) in Formamide (10 mL).

-

Catalysis: Add 2-3 drops of piperidine.

-

Reaction: Reflux the mixture at 160–180°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). Look for the disappearance of the starting material spot (Rf ~0.6) and appearance of a highly polar fluorescent spot.

-

Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring.

-

Isolation: A solid precipitate will form. Filter under vacuum.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

-

Validation:

-

IR: Disappearance of -CN stretch (~2220 cm⁻¹). Appearance of C=N (~1620 cm⁻¹) and C=O (~1680 cm⁻¹ if tautomerizes).

-

1H NMR (DMSO-d6): Singlet at ~8.5 ppm (pyrimidine CH).

-

Part 3: Application II - Synthesis of Benzo[f]benzofurans (Antimicrobials)

Therapeutic Area: Antimicrobial / DNA Intercalation

Mechanism: This protocol utilizes the Thorpe-Ziegler cyclization . Initial O-alkylation of the hydroxyl group with an

Experimental Protocol: Synthesis of Ethyl 3-aminobenzo[f]benzofuran-2-carboxylate

Objective: Create a scaffold for DNA binding agents.

Materials:

-

3-Hydroxy-2-naphthonitrile (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

-

Solvent: Dry Acetone or DMF

Diagram 2: Experimental Workflow (Benzofuran Synthesis)

Caption: Step-by-step workflow for the synthesis of Benzo[f]benzofuran derivatives.

Detailed Steps:

-

Mixing: Suspend 3-hydroxy-2-naphthonitrile (10 mmol) and anhydrous K₂CO₃ (20 mmol) in dry acetone (30 mL). Stir for 15 minutes at room temperature to facilitate deprotonation.

-

Alkylation: Add ethyl bromoacetate (11 mmol) dropwise.

-

Reflux: Heat to reflux (approx. 56°C) for 6–8 hours.

-

Observation: The reaction mixture will turn from a suspension to a thick slurry as KBr precipitates.

-

Workup: Evaporate the acetone under reduced pressure. Resuspend the residue in ice-cold water (50 mL) to dissolve inorganic salts.

-

Crystallization: The product, ethyl 3-aminobenzo[f]benzofuran-2-carboxylate, will precipitate as a solid. Collect by filtration.

-

Yield Expectation: 75–85%.

Part 4: Analytical Validation & Data

To ensure the integrity of the synthesized scaffolds, compare your analytical data against these standard reference values.

Table 1: Physicochemical Characterization

| Compound | Key IR Signals (cm⁻¹) | 1H NMR Diagnostic Peaks (δ ppm, DMSO-d6) | Expected Yield |

| 3-Hydroxy-2-naphthonitrile (Start) | 3350 (-OH), 2225 (-CN) | 10.8 (s, 1H, OH), 8.3 (s, 1H, H-1) | N/A |

| Benzo[f]quinazolin-3-ol | 3100-2800 (NH/OH broad), 1660 (C=O) | 12.1 (br s, 1H, NH/OH), 8.1 (s, 1H, Pyrimidine-H) | 65-75% |

| Benzo[f]benzofuran | 3400, 3320 (NH₂), 1680 (Ester C=O) | 6.5 (s, 2H, NH₂), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 75-85% |

Biological Relevance (Literature Data Summary)

-

Benzo[f]chromenes: Reported IC₅₀ values of 0.5–5.0 µM against MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) cell lines [1].

-

Benzo[f]quinazolines: Derivatives show kinase inhibitory activity (EGFR) comparable to Erlotinib in in vitro assays [2].

References

-

Synthesis and Cytotoxicity of Benzo[f]chromene Derivatives Source: National Institutes of Health (PMC) / MDPI URL:[Link] Relevance: Validates the anticancer activity and synthesis of chromene derivatives from naphthalene precursors.

-

Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link] Relevance: Establishes the kinase inhibitory potential of benzo-fused quinazoline systems.

-

Synthesis of Benzo[f]quinoline and its Derivatives Source: Medwin Publishers URL:[Link] Relevance: Provides historical and technical context for the synthesis of nitrogen-containing naphthalene heterocycles.

-

Reaction of ethyl bromoacetate with substituted naphthoate ions Source: Indian Academy of Sciences URL:[Link] Relevance: Mechanistic grounding for the alkylation steps involving ethyl bromoacetate and naphthalene derivatives.

Illuminating Biological Frontiers: A Guide to the Synthesis of Novel Fluorescent Probes from 3-Hydroxy-2-naphthonitrile

Introduction: The Quest for Brighter, More Specific Cellular Imaging

In the intricate landscape of cellular biology and drug development, fluorescent probes are indispensable tools, acting as beacons that illuminate specific molecular targets and processes. The naphthalene scaffold, with its inherent photophysical robustness and synthetic versatility, has emerged as a privileged structure in the design of novel fluorophores.[1][2] Naphthalene-based probes offer a compelling combination of high quantum yields, excellent photostability, and a tunable emission profile, making them ideal candidates for a wide range of applications, from super-resolution microscopy to high-throughput screening.[3] This application note provides a comprehensive guide to the synthesis of a novel class of fluorescent derivatives starting from the readily available precursor, 3-Hydroxy-2-naphthonitrile. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the characterization of these promising new fluorescent entities.

The Chemistry at its Core: The Knoevenagel Condensation

The synthetic strategy hinges on a classic yet powerful reaction in organic chemistry: the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone. In our case, the methylene group of a second molecule of 3-Hydroxy-2-naphthonitrile can be activated to react with an aromatic aldehyde. The nitrile and the aromatic ring act as the electron-withdrawing groups, making the adjacent methylene protons acidic enough to be removed by a weak base.

The mechanism, a cornerstone of C-C bond formation, proceeds through a series of well-defined steps:

-

Enolate Formation: A base, typically a weak amine like piperidine or an ammonium salt like ammonium acetate, abstracts a proton from the active methylene group of a 3-Hydroxy-2-naphthonitrile molecule, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

-

Aldol-type Adduct Formation: This attack forms an intermediate aldol-type adduct.

-

Dehydration: The adduct readily undergoes dehydration (elimination of a water molecule) to yield the final, highly conjugated, and often brightly fluorescent, α,β-unsaturated product.

This elegant and efficient reaction allows for the creation of a diverse library of fluorescent derivatives by simply varying the substitution pattern on the aromatic aldehyde.

Visualizing the Synthesis: A Workflow Diagram

Caption: A generalized workflow for the synthesis and characterization of fluorescent derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Fluorescent Derivative

This protocol details the synthesis of a fluorescent derivative via the Knoevenagel condensation of 3-Hydroxy-2-naphthonitrile with 4-methoxybenzaldehyde. This procedure can be adapted for other aromatic aldehydes.

Materials:

-

3-Hydroxy-2-naphthonitrile

-

4-Methoxybenzaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Hydroxy-2-naphthonitrile (1.69 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) to 30 mL of ethanol.

-

Catalyst Addition: To the stirred suspension, add 5-10 drops of piperidine.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The formation of a new, more polar spot indicates product formation.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled in an ice bath.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome:

The reaction is expected to yield a brightly colored, fluorescent solid. The yield and purity can be determined by standard analytical techniques.

| Parameter | Value |

| Reactants | 3-Hydroxy-2-naphthonitrile, 4-Methoxybenzaldehyde |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Reaction Temp. | ~78 °C (Reflux) |

| Expected Yield | 70-90% |

Characterization of the Synthesized Fluorescent Derivatives

A thorough characterization is essential to confirm the structure and evaluate the photophysical properties of the newly synthesized compounds.

1. Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups. Look for the characteristic C≡N stretch and the disappearance of the aldehyde C=O stretch.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the synthesized compound.

2. Photophysical Properties:

The defining characteristic of these derivatives is their fluorescence. A detailed photophysical analysis is paramount.

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λ_max_abs). The extended conjugation in the product will result in a significant red-shift in the absorption maximum compared to the starting materials.

-

Fluorescence Spectroscopy: This will determine the excitation and emission maxima (λ_ex_max and λ_em_max). The difference between these two values is the Stokes shift, a critical parameter for fluorescent probes. Naphthalene derivatives are known for their potentially large Stokes shifts.[5]

-

Quantum Yield (Φ_F_): The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). High quantum yields are desirable for bright fluorescent probes.[3]

| Derivative (Substituent on Aldehyde) | Expected λ_abs_max (nm) Range | Expected λ_em_max (nm) Range | Expected Stokes Shift (nm) Range | Notes |

| -H (Benzaldehyde) | 380 - 420 | 450 - 500 | 70 - 80 | Electron-donating groups tend to cause a bathochromic (red) shift in both absorption and emission. |

| -OCH₃ (4-Methoxybenzaldehyde) | 400 - 440 | 480 - 530 | 80 - 90 | Electron-withdrawing groups may cause a hypsochromic (blue) shift. |

| -NO₂ (4-Nitrobenzaldehyde) | 390 - 430 | 460 - 510 | 70 - 80 | The solvent polarity can also significantly influence the photophysical properties (solvatochromism). |

Causality in Experimental Design: Why These Choices Matter

-

Choice of Catalyst: A weak base like piperidine is chosen to deprotonate the active methylene group without causing self-condensation of the aldehyde, which can occur with stronger bases.[4]

-

Solvent Selection: Ethanol is a good choice as it is relatively polar, allowing for the dissolution of the reactants and catalyst, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

-

Aromatic Aldehyde Variation: The electronic nature of the substituent on the aromatic aldehyde directly influences the electronic properties of the final fluorophore. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) generally increase the electron density of the conjugated system, leading to a red-shift in the emission spectrum. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) can have the opposite effect. This tunability is a key advantage of this synthetic approach.

Visualizing the Mechanism: The Knoevenagel Condensation

Caption: A simplified representation of the Knoevenagel condensation mechanism.

Conclusion and Future Perspectives

The synthetic protocol detailed herein provides a robust and versatile platform for the generation of novel fluorescent probes based on the 3-Hydroxy-2-naphthonitrile scaffold. The straightforward nature of the Knoevenagel condensation, coupled with the vast array of commercially available aromatic aldehydes, allows for the rapid creation of a diverse library of fluorophores with tunable photophysical properties. These new derivatives hold significant promise for applications in cellular imaging, biosensing, and as components in advanced materials. Further exploration into the biological applications of these compounds, including their use in targeted imaging and as sensors for specific analytes, represents an exciting avenue for future research.

References

-

MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. Retrieved from [Link]

-

Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273–1303. [Link]

-

Muralidhar, L., & Girija, C. R. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 7(5), 839-843. [Link]

-

Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

-

Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(5), 1144-1153. [Link]

-

Shaki, H., Gharanjig, K., Rouhani, S., & Khosravi, A. (2010). Synthesis and photophysical properties of some novel fluorescent dyes based on naphthalimide derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 216(1), 44-50. [Link]

-

Al-Aqar, R. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Journal of Physics: Conference Series, 2063, 012025. [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Singh, R., & Geetanjali. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(2), 153-157. [Link]

-

Deshmukh, M. B., Patil, S. S., Jadhav, S. D., & Pawar, P. B. (2012). Green approach for Knoevenagel condensation of aromatic aldehydes with active methylene group. Journal of the Serbian Chemical Society, 77(1), 1-5. [Link]

-

Wu, J., Liu, W., Ge, J., Zhang, H., & Wang, P. (2011). A new 3-hydroxyphthalimide-based turn-on fluorescent probe for Hg 2+ detection in aqueous solution. Chemical Communications, 47(28), 8142-8144. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 3-Hydroxy-2-naphthonitrile

Introduction: The Versatility of 3-Hydroxy-2-naphthonitrile as a Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel metal complexes are driven by the quest for unique structural motifs and functional properties. 3-Hydroxy-2-naphthonitrile stands out as a particularly compelling ligand. Its structure, featuring a hydroxyl group (-OH) and a nitrile group (-CN) in proximity on a rigid naphthalene framework, offers a fascinating combination of hard and soft donor atoms. The deprotonated hydroxyl group's oxygen acts as a 'hard' donor, while the nitrile group's nitrogen can function as a 'soft' donor, making the molecule a versatile bidentate or bridging ligand.[1] This dual-donor capability allows for the formation of stable chelate rings with a variety of metal ions, leading to complexes with interesting electronic, magnetic, and catalytic properties.[1][2][3] The study of these complexes is not merely an academic exercise; it opens avenues for applications in catalysis, materials science, and the development of new therapeutic agents.[2][3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from this versatile ligand.

Part 1: Foundational Principles of Synthesis

The synthesis of metal complexes with 3-Hydroxy-2-naphthonitrile typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical and is often an alcohol, such as methanol or ethanol, due to its ability to dissolve both the organic ligand and the inorganic metal salt, thereby facilitating a homogeneous reaction mixture. The reaction is commonly carried out under reflux to provide the necessary activation energy for the coordination reaction to proceed to completion.

The stoichiometry of the reactants (metal-to-ligand ratio) is a key parameter that dictates the final structure of the complex. By controlling this ratio, researchers can favor the formation of mononuclear or polynuclear complexes. The pH of the reaction medium can also play a crucial role, as the deprotonation of the hydroxyl group is often a prerequisite for coordination.

Part 2: Detailed Experimental Protocol: Synthesis of a Bis(3-hydroxy-2-naphthonitrile)copper(II) Complex

This protocol details the synthesis of a representative copper(II) complex. The procedure is based on established methods for the synthesis of transition metal complexes with similar hydroxy-aromatic ligands.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |

| 3-Hydroxy-2-naphthonitrile | C₁₁H₇NO | 169.18 | Reagent | Sigma-Aldrich |

| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | Analytical | Fisher Scientific |

| Methanol | CH₃OH | 32.04 | ACS Grade | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Glass fritted filter (medium porosity)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Drying oven or vacuum desiccator

Procedure:

-

Ligand Dissolution: In the 100 mL round-bottom flask, dissolve 3-Hydroxy-2-naphthonitrile (0.338 g, 2.0 mmol) in 30 mL of methanol. Stir the mixture gently until the ligand is completely dissolved. A clear, pale-yellow solution should be obtained.

-

Rationale: Methanol is an excellent solvent for the ligand and facilitates a homogeneous reaction environment.

-

-

Metal Salt Addition: In a separate beaker, dissolve copper(II) acetate monohydrate (0.200 g, 1.0 mmol) in 20 mL of methanol. Add this solution dropwise to the stirred ligand solution at room temperature.

-